(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is a complex organic compound that features a combination of thiazole, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of the Thiazole Intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents under controlled conditions.
Synthesis of the Piperazine Intermediate: This step involves the alkylation of piperazine with the thiazole intermediate.
Coupling with Piperidine Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methylthiazol-2-yl)methyl)piperazine
- **(Piperidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2.ClH/c1-17-16-29-20(22-17)15-23-11-13-24(14-12-23)21(26)18-5-7-19(8-6-18)30(27,28)25-9-3-2-4-10-25;/h5-8,16H,2-4,9-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJGJRLHSKTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.